molecular formula C18H15ClN2O2 B7782726 (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B7782726
M. Wt: 326.8 g/mol
InChI Key: JNLXAXOXLWSEML-VYRBHSGPSA-N
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Description

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a carboxylic acid moiety in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The beta-carboline core can be reduced to tetrahydro-beta-carboline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with similar biological activities.

    Harmaline: Known for its psychoactive properties and potential therapeutic effects.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.

Uniqueness

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group and the carboxylic acid moiety, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXAXOXLWSEML-VYRBHSGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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